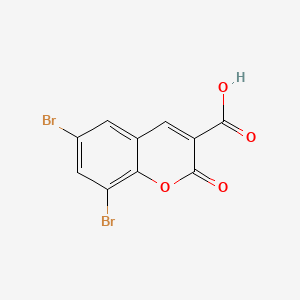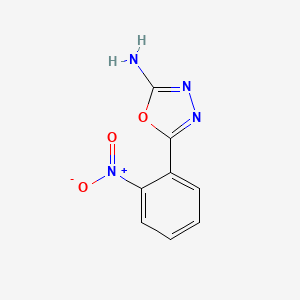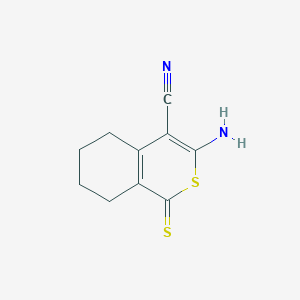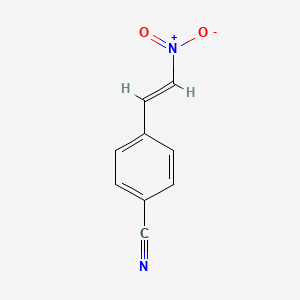
Acide 6,8-dibromo-2-oxo-2H-chromène-3-carboxylique
Vue d'ensemble
Description
6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid is a brominated derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, a carboxylic acid group at position 3, and a ketone group at position 2 on the chromene ring. It has a molecular formula of C10H4Br2O4 and a molecular weight of 347.94 g/mol .
Applications De Recherche Scientifique
6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Analyse Biochimique
Biochemical Properties
6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with enzymes such as protein tyrosine kinases, which are essential for various cellular processes . These interactions often involve the inhibition or activation of the enzymes, leading to changes in cellular functions. The compound’s ability to bind with specific proteins and enzymes highlights its potential as a biochemical tool for studying enzyme functions and signaling pathways.
Cellular Effects
The effects of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the activity of protein tyrosine kinases, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. The compound’s interactions with proteins and nucleic acids can also result in alterations in gene expression, further influencing cellular functions. These molecular mechanisms underscore the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular functions, highlighting the importance of understanding its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and cellular functions. At higher doses, it can cause toxic or adverse effects, such as cellular damage or apoptosis. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways highlights its potential as a tool for studying cellular metabolism and identifying new therapeutic targets.
Transport and Distribution
The transport and distribution of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Subcellular Localization
6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid exhibits specific subcellular localization patterns . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization affects its activity and function, making it a valuable tool for studying subcellular processes and developing targeted therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid typically involves the bromination of 2-oxo-2h-chromene-3-carboxylic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Reduction Products: 6,8-Dibromo-2-hydroxy-2h-chromene-3-carboxylic acid.
Oxidation Products: More oxidized forms of the chromene ring.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid involves its interaction with various molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 6,8-Difluoro-2-oxo-2h-chromene-3-carboxylic acid
- 6,8-Dichloro-2-oxo-2h-chromene-3-carboxylic acid
- 6,8-Diiodo-2-oxo-2h-chromene-3-carboxylic acid
Comparison: 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its fluorinated, chlorinated, and iodinated analogs, the brominated compound may exhibit different reactivity, solubility, and biological activity. The choice of halogen can significantly influence the compound’s overall behavior and suitability for specific applications .
Propriétés
IUPAC Name |
6,8-dibromo-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFIZDKBEUTEPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)










![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

